2-(3-Bromo-4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(3-Bromo-4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring substituted with bromomethylphenyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-bromo-4-methylbenzoic acid hydrazide with 3,4,5-trimethoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromo-4-methylphenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and methoxy groups.
Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or carboxylic acids.
Scientific Research Applications
2-(3-Bromo-4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the design and synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-methylphenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- 2-(3-Bromo-4-methylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-(3-Bromo-4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of both bromomethylphenyl and trimethoxyphenyl groups, which confer distinct electronic and steric properties
Properties
CAS No. |
671794-58-4 |
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Molecular Formula |
C18H17BrN2O4 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
2-(3-bromo-4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H17BrN2O4/c1-10-5-6-11(7-13(10)19)17-20-21-18(25-17)12-8-14(22-2)16(24-4)15(9-12)23-3/h5-9H,1-4H3 |
InChI Key |
FXWWNHKHIKCWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)Br |
Origin of Product |
United States |
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